molecular formula C10H8N4OS2 B12127132 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

Cat. No.: B12127132
M. Wt: 264.3 g/mol
InChI Key: KUMMJSXOALWYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a synthetic heterocyclic compound belonging to the triazolobenzothiazole class, designed and investigated primarily for its potential as an agrochemical agent. Its core research value lies in its fungicidal activity, with studies indicating efficacy against a range of phytopathogenic fungi that threaten crop yields. The mechanism of action for this compound and its analogues is believed to involve the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi . This inhibition disrupts cellular energy production, leading to the cessation of fungal growth and propagation. The structural motif of the [1,2,4]triazolo[3,4-b][1,3]benzothiazole scaffold is of significant interest in medicinal and agricultural chemistry, as it serves as a privileged structure for developing novel bioactive molecules. Research into this compound provides valuable insights into structure-activity relationships (SAR), guiding the optimization of new SDH inhibitor fungicides with potential for overcoming resistance issues faced by existing agents. Consequently, it serves as a critical tool compound for researchers in agrochemical discovery, enabling the exploration of novel modes of action and the development of next-generation crop protection solutions.

Properties

Molecular Formula

C10H8N4OS2

Molecular Weight

264.3 g/mol

IUPAC Name

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C10H8N4OS2/c11-8(15)5-16-9-12-13-10-14(9)6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H2,11,15)

InChI Key

KUMMJSXOALWYFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)N)S2

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

Starting from 2-hydrazinobenzothiazole intermediates, cyclization with formic acid under reflux generates thetriazolo[3,4-b][1,benzothiazole system. For example, heating 2-hydrazinobenzothiazole (1.0 eq) in excess formic acid (5.0 eq) at 100°C for 8 hours yields the triazolo-benzothiazole core in 85–92% yield. Substituents on the benzothiazole ring are introduced at the hydrazine stage via tailored aniline precursors.

Oxidative Cyclization of Thioureas

Alternative routes begin with substituted arylthioureas, which undergo oxidative cyclization using bromine (Br₂) in acetic acid. For instance, treating 4-methoxyphenylthiourea with Br₂ at 0–5°C produces 2-aminobenzothiazoles, which are subsequently hydrazinated to form the triazolo ring.

Introduction of the Sulfanylacetamide Side Chain

The sulfanylacetamide moiety is introduced via nucleophilic substitution or coupling reactions:

Thioether Formation

Reaction of the triazolobenzothiazole-thiol (1.0 eq) with chloroacetamide derivatives (1.2 eq) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) forms the thioether linkage. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used as a base, with reactions typically conducted at 60–80°C for 4–6 hours. Yields range from 65% to 78%, depending on the electron-withdrawing nature of substituents.

Table 1: Optimization of Thioether Coupling Conditions

ParameterOptimal RangeImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature70°CBalances reaction rate and side reactions
BaseK₂CO₃ (2.0 eq)Enhances nucleophilicity of thiol
Reaction Time5 hoursEnsures complete conversion

Alternative Alkylation Strategies

In cases where chloroacetamide is unstable, in situ generation of the acetamide-thiol intermediate via CS₂ treatment followed by alkylation with methyl iodide (MeI) or benzyl chlorides has been reported. For example, reacting triazolobenzothiazole-thiol with CS₂ in ethanol, then treating with MeI and K₂CO₃, yields the methylthio derivative, which is subsequently amidated.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) confirms purity >95%.

Spectroscopic Validation

  • ¹H NMR : Key signals include the acetamide NH (δ 10.2–10.5 ppm) and triazole protons (δ 8.3–8.6 ppm).

  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 168–170 ppm, while the triazolobenzothiazole carbons appear between δ 120–150 ppm.

  • HRMS : Molecular ion peaks [M+H]⁺ correspond to the theoretical mass (e.g., m/z 354.5 for C₁₇H₁₄N₄OS₂).

Industrial-Scale Production Considerations

Continuous Flow Reactors

To enhance scalability, continuous flow systems replace batch reactors for cyclization and coupling steps. This reduces reaction times by 40% and improves yields by minimizing thermal degradation.

Green Chemistry Approaches

Recent advances employ water as a solvent for cyclization steps, achieving 70–75% yield with reduced environmental impact. Catalytic amounts of p-toluenesulfonic acid (PTSA) further accelerate reactions under aqueous conditions.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodYield (%)Purity (%)Scalability
Hydrazine cyclization85–92>95High
Thiourea oxidation70–8090–95Moderate
Continuous flow88–90>98Industrial

Challenges and Mitigation Strategies

Byproduct Formation

Side products like disulfides (from thiol oxidation) are minimized by conducting reactions under nitrogen atmosphere and using fresh reducing agents (e.g., dithiothreitol).

Solvent Recovery

DMF is recycled via vacuum distillation, reducing production costs by 20–25%.

Recent Advances (2023–2025)

  • Enzymatic Catalysis : Lipase-mediated acetylation in ionic liquids achieves 80% yield with enantiomeric excess >99%.

  • Microwave Assistance : Microwave irradiation (300 W, 100°C) reduces cyclization time from 8 hours to 45 minutes .

Chemical Reactions Analysis

    2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide: may undergo various reactions, including:

  • Common reagents and conditions depend on the specific reaction, but typical reagents include halogens, bases, and oxidizing agents.
  • Major products formed during these reactions would vary based on the specific reaction pathway.
  • Scientific Research Applications

    • This compound has potential applications in:

        Medicinal Chemistry: Investigating its pharmacological properties and potential drug development.

        Biological Studies: Assessing its effects on cellular processes.

        Materials Science: Exploring its use in materials with specific properties.

        Chemical Research: As a building block for more complex molecules.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of active research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The structural and functional uniqueness of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is best understood through comparison with analogous triazolothiadiazole and triazolobenzothiazole derivatives. Below is a detailed analysis:

    Table 1: Structural and Functional Comparison

    Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Biological Activities References
    2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide Triazolo[3,4-b]benzothiazole -S-CH₂-C(O)-NH₂ 300.34 Not explicitly reported (inferred antimicrobial)
    N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide Triazolo[3,4-b]benzothiazole -S-CH₂-C(O)-NH-(2-methylphenyl) 354.45 Antifungal, antibacterial
    3-(3-Pyridyl)-6-substituted-s-triazolo[3,4-b]thiadiazoles Triazolo[3,4-b]thiadiazole -R = aryl/alkyl 250–320 (varies) Vasodilatory, antihypertensive
    3-(α-Naphthylmethylene)-6-alkyl/aryl-s-triazolo[3,4-b]thiadiazoles Triazolo[3,4-b]thiadiazole -R = α-naphthylmethylene 330–400 (varies) Antimicrobial, herbicidal
    Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Triazolo[3,4-b]benzothiazole + cyclopentathiophene Complex substituent 457.56 Not reported (structural analog)

    Key Comparative Insights

    Core Heterocycle Influence: The triazolobenzothiazole core in the target compound (vs. Thiadiazole-based analogs (e.g., ) exhibit stronger vasodilatory activity due to improved nitric oxide modulation, whereas benzothiazole derivatives may prioritize antimicrobial effects .

    Substituent Effects :

    • The acetamide group in the target compound improves water solubility compared to ethyl ester or naphthyl derivatives (e.g., –7). However, N-aryl substitutions (e.g., 2-methylphenyl in ) enhance lipophilicity, favoring membrane penetration and antifungal activity .
    • Bulky substituents like α-naphthylmethylene () or cyclopentathiophene () reduce metabolic degradation but may limit bioavailability .

    Biological Activity Trends :

    • Antimicrobial Activity : Triazolobenzothiazoles with sulfanyl-acetamide groups (e.g., ) show broad-spectrum activity against Candida albicans and Staphylococcus aureus (MIC ≈ 8–16 µg/mL), outperforming thiadiazole analogs .
    • Vasodilatory Activity : Thiadiazole derivatives with pyridyl substituents () demonstrate EC₅₀ values of 10–50 µM in aortic relaxation assays, attributed to potassium channel activation .

    Synthetic Accessibility :

    • The target compound can be synthesized via nucleophilic substitution between 1,2,4-triazolo[3,4-b]benzothiazole-1-thiol and chloroacetamide under phase-transfer catalysis (analogous to ). Yields typically range from 60–75%, lower than thiadiazole derivatives (80–90%) due to steric hindrance .

    Biological Activity

    The compound 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

    Chemical Structure and Properties

    The compound's molecular formula is C10H9N3OS2C_{10}H_9N_3OS_2, with a molecular weight of approximately 251.32 g/mol. The structure incorporates a triazole ring fused with a benzothiazole moiety, which is known to enhance biological activity through multiple mechanisms of action.

    Antimicrobial Properties

    Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been shown to possess antifungal and antibacterial activities. A study highlighted that similar triazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.6 to 12 µg/mL against various fungal strains .

    Anticancer Activity

    Triazole-based compounds have also been investigated for their anticancer potential. The incorporation of the benzothiazole moiety is believed to enhance the cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

    The mechanism by which 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide exerts its biological effects is multifaceted:

    • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell metabolism and proliferation.
    • Gene Expression Modulation : Exposure to this compound has been linked to alterations in gene expression profiles associated with cell cycle regulation and apoptosis pathways .

    Study 1: Antifungal Activity

    A study conducted on a series of triazole derivatives similar to the target compound revealed promising antifungal activity against Candida albicans and Aspergillus niger. The results indicated that structural modifications could significantly enhance antifungal potency .

    Study 2: Anticancer Efficacy

    In a comparative study on various triazole derivatives against human breast cancer cell lines (MCF-7), it was found that the benzothiazole-containing compounds exhibited superior cytotoxicity compared to standard treatments. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

    Data Summary

    Biological Activity Effect Reference
    AntifungalMIC: 0.6 - 12 µg/mL
    AnticancerInduces apoptosis in MCF-7 cells
    Enzyme InhibitionTargets metabolic pathways in cancer cells

    Q & A

    Q. Q1: What are the key steps and reaction conditions for synthesizing 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide?

    Answer: The synthesis typically involves multi-step reactions:

    Triazole-thiazole core formation : Cyclization of precursors (e.g., thiosemicarbazides) under acidic or basic conditions.

    Sulfanyl group introduction : Thiolation reactions using reagents like Lawesson’s reagent or thiourea derivatives.

    Acetamide coupling : Reaction of the sulfanyl intermediate with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C.
    Critical parameters include temperature control (±2°C), solvent purity, and catalyst selection (e.g., copper(I) iodide for click chemistry steps). Optimizing stoichiometry and reaction time is essential to achieve yields >70% .

    Advanced Synthesis Optimization

    Q. Q2: How can researchers design experiments to optimize reaction yields and purity for this compound?

    Answer: Use Design of Experiments (DoE) to systematically vary factors:

    • Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
    • Response surfaces : Monitor yield, purity (HPLC), and byproduct formation.
      Example: A Central Composite Design (CCD) revealed that DMF as a solvent and 72-hour reaction time minimized byproducts (validated via LC-MS) . Statistical tools like ANOVA can identify significant variables. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) further enhances purity .

    Structural Characterization

    Q. Q3: What analytical techniques are most reliable for confirming the structure and purity of this compound?

    Answer:

    • NMR spectroscopy : 1^1H and 13^13C NMR confirm the triazole-thiazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetamide linkage (δ 2.1–2.3 ppm for CH3_3) .
    • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 354.446 for C17_{17}H14_{14}N4_4OS2_2) .
    • XRD : Single-crystal X-ray diffraction resolves steric effects from the benzothiazole moiety .

    Solubility and Physicochemical Properties

    Q. Q4: How can contradictory solubility data for this compound be resolved methodologically?

    Answer: Reported discrepancies (e.g., DMSO solubility vs. aqueous insolubility) arise from polymorphic forms or residual solvents. To address this:

    Differential Scanning Calorimetry (DSC) : Identify polymorphs via melting point variations.

    Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts aqueous solubility.

    Co-solvent screening : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for biological assays .

    Structure-Activity Relationship (SAR) Studies

    Q. Q5: What strategies are effective for modifying substituents to enhance biological activity?

    Answer: Key modifications include:

    • Benzothiazole ring substitution : Electron-withdrawing groups (e.g., -Cl, -NO2_2) improve metabolic stability.
    • Triazole N-alkylation : Enhances binding to ATP-binding pockets in kinase targets.
      Example : A derivative with 4-chlorophenyl substitution showed 3-fold higher inhibitory activity against EGFR compared to the parent compound (IC50_{50} = 0.87 µM vs. 2.5 µM) .
    Substituent PositionBiological Activity (IC50_{50})Key Reference
    Benzothiazole C-6Improved kinase inhibition
    Triazole N-1Enhanced solubility

    Computational Modeling

    Q. Q6: How can computational methods predict binding modes and optimize pharmacokinetics?

    Answer:

    • Molecular docking (AutoDock Vina) : Predict interactions with biological targets (e.g., EGFR, COX-2). The triazole-thiazole core shows π-π stacking with Phe-723 in EGFR .
    • ADMET prediction (SwissADME) : Optimize logP (<3.5) and topological polar surface area (TPSA >80 Ų) for blood-brain barrier penetration.
    • Quantum mechanical calculations : Assess charge distribution to guide electrophilic substitution .

    Data Contradiction Analysis

    Q. Q7: How should researchers address conflicting biological activity data across studies?

    Answer:

    Assay standardization : Normalize protocols (e.g., cell line selection, incubation time).

    Meta-analysis : Pool data from independent studies (e.g., IC50_{50} values for EGFR inhibition) using fixed-effects models.

    Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

    In Vitro Testing Protocols

    Q. Q8: What in vitro models are most relevant for evaluating anticancer potential?

    Answer:

    • Cell viability assays : MTT or resazurin-based tests in cancer lines (e.g., MCF-7, A549).
    • Apoptosis markers : Caspase-3/7 activation (luminescent assays) and Annexin V staining.
    • Migration inhibition : Scratch/wound-healing assays to assess anti-metastatic effects.
      Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical .

    Stability and Degradation

    Q. Q9: What methodologies assess hydrolytic and photolytic stability of this compound?

    Answer:

    • Forced degradation studies :
      • Acidic/basic hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours (monitor via HPLC).
      • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products.
      • Oxidative stress : 3% H2_2O2_2 at 25°C for 6 hours.
        Degradation pathways often involve sulfanyl group oxidation or triazole ring cleavage .

    Advanced Applications in Drug Discovery

    Q. Q10: How can this compound be repurposed for neurodegenerative disease research?

    Answer:

    • Target identification : Screen against acetylcholinesterase (AChE) or tau protein aggregation.
    • Blood-brain barrier (BBB) permeability : Modify substituents to reduce molecular weight (<450 Da) and increase lipophilicity (clogP 2–3).
    • In vivo models : Zebrafish assays for neurotoxicity and efficacy .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.